molecular formula C18H15ClN2O2 B035350 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid CAS No. 108446-79-3

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Cat. No.: B035350
CAS No.: 108446-79-3
M. Wt: 326.8 g/mol
InChI Key: VMLJRLMYIOMLFC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with acetylacetone can yield the pyrazole core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction. For example, 4-chlorobenzaldehyde can react with the pyrazole derivative in the presence of a base to form the desired product.

    Formation of the Propionic Acid Moiety: The propionic acid group can be introduced through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-1-phenylpyrazole-4-propionic acid: Similar structure but with a methyl group instead of chlorine.

    3-(4-Fluorophenyl)-1-phenylpyrazole-4-propionic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLJRLMYIOMLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546069
Record name 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-79-3
Record name 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108446-79-3
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Synthesis routes and methods

Procedure details

A mixture of the corresponding acrylic acid derivative of Example 5 (1.0 g.) and palladium-on-charcoal (0.25 g. of 10%) in ethanol (50 ml.) was shaken in an atmosphere of hydrogen until uptake of hydrogen had ceased. Removal of the catalyst by filtration, evaporation of the filtrate and recrystallisation of the residue gave 0.25 g. of the title compound.
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0.25 g
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0 (± 1) mol
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